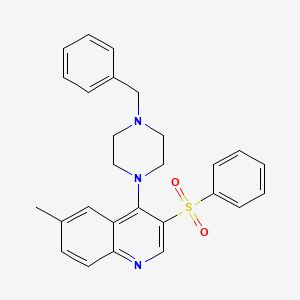
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline is a compound that has been extensively studied for its potential use in scientific research applications. This compound is a quinoline derivative that has been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. In
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis and Rearrangements : Compounds related to 3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline are synthesized through various chemical processes. For example, the preparation of 3-benzenesulfonyl derivatives via intramolecular acylation, and their subsequent rearrangements under both acidic and alkaline conditions, has been explored (Comer et al., 1973).
Anticancer and Antiparasitic Applications
Anticancer Agents : Certain derivatives, such as 1,2,3,4-tetrahydroisoquinolines, which share structural similarities with the queried compound, have been studied for their anticancer properties. These compounds have shown potential as pharmaceutical agents due to their cytotoxic activities against cancer cell lines (Redda et al., 2010).
Antiproliferative Activity : Benzenesulfonylguanidine derivatives, structurally related to the compound , have shown inhibitory effects on the growth of various human cancer cell lines. Modifications to the benzenesulfonyl scaffold have been found to enhance these antiproliferative effects (Pogorzelska et al., 2017).
Antiparasitic Activity : Derivatives such as 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinolines have been studied for their antiparasitic activity, particularly against Trypanosoma cruzi and Plasmodium falciparum. These compounds are considered lead scaffolds for further optimization in antiparasitic drug development (Pagliero et al., 2010).
Catalytic and Material Science Applications
Catalysis : Certain benzenesulfonamide derivatives have been utilized in the synthesis of half-sandwich ruthenium complexes, which demonstrate efficient catalytic activity in transfer hydrogenation processes (Dayan et al., 2013).
Nonlinear Optical Properties : Some derivatives have been synthesized and characterized for their nonlinear optical absorption properties, making them potential candidates for optical limiting applications (Ruanwas et al., 2010).
特性
IUPAC Name |
3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-21-12-13-25-24(18-21)27(26(19-28-25)33(31,32)23-10-6-3-7-11-23)30-16-14-29(15-17-30)20-22-8-4-2-5-9-22/h2-13,18-19H,14-17,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDXFXCVIZTVLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)



![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)

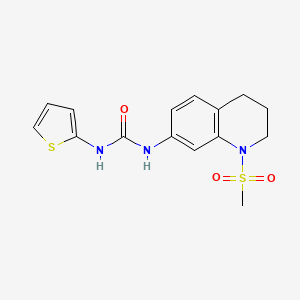
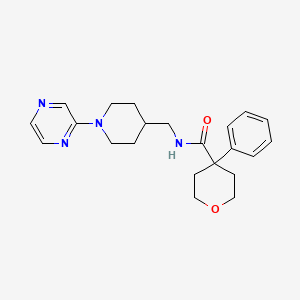
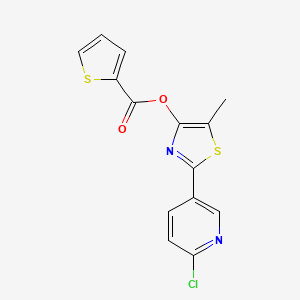
![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)
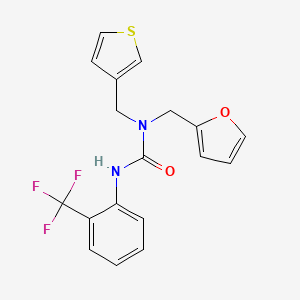
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)